molecular formula C6H14O4S4 B12835611 Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane

Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B12835611
M. Wt: 278.4 g/mol
InChI Key: BURADZLAAPREQO-UHFFFAOYSA-N
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Description

Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane is a complex organosulfur compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfonothioyloxybutanol with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfur-containing functional groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its reactive sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound may also modulate various biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methylsulfonylmethane (MSM): A simpler organosulfur compound with similar biological activities.

    Dimethyl sulfoxide (DMSO): Another sulfur-containing compound with diverse applications in medicine and industry.

    Sulforaphane: A naturally occurring organosulfur compound with known health benefits.

Uniqueness

Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane is unique due to its complex structure and the presence of multiple reactive sulfur atoms, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H14O4S4

Molecular Weight

278.4 g/mol

IUPAC Name

methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C6H14O4S4/c1-13(7,11)9-5-3-4-6-10-14(2,8)12/h3-6H2,1-2H3

InChI Key

BURADZLAAPREQO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCCCOS(=O)(=S)C

Origin of Product

United States

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